molecular formula C15H16N2O3 B3798426 2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide

Cat. No.: B3798426
M. Wt: 272.30 g/mol
InChI Key: DWJORBWVGSOROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide” is a complex organic molecule. It contains a methoxy group attached to a pyridine ring, which is further connected to a phenyl ring through an ether linkage. This phenyl ring is then linked to an acetamide group via another ether linkage .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl ring, an ether linkage, and an acetamide group. The methoxy group on the pyridine ring and the N-methyl group on the acetamide contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The ether and amide linkages could potentially be cleaved under acidic or basic conditions, and the pyridine ring might undergo electrophilic substitution reactions .

Properties

IUPAC Name

2-[2-(2-methoxypyridin-3-yl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-14(18)10-20-13-8-4-3-6-11(13)12-7-5-9-17-15(12)19-2/h3-9H,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJORBWVGSOROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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